molecular formula C10H13N3 B13992192 1-Propyl-1H-indazol-5-amine

1-Propyl-1H-indazol-5-amine

Cat. No.: B13992192
M. Wt: 175.23 g/mol
InChI Key: CLFUXOBKUHBHHN-UHFFFAOYSA-N
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Description

1-Propyl-1H-indazol-5-amine (CAS 108552-99-4) is an alkylated indazole derivative of interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure in pharmacology, known for its diverse biological activities . Specifically, substitution at the N1 position with alkyl groups, such as a propyl chain, has been explored to modulate the properties of potential anticancer agents . As a building block, this compound is primarily valued for its role in the synthesis of more complex molecules for biological screening. Researchers are investigating such indazole derivatives as potential therapeutic agents, with published studies on similar compounds showing promising in vitro cytotoxicity against human cancer cell lines, including breast (MCF-7, MDA-MB-231) and lung (A-549) carcinomas . Furthermore, indazole-based compounds are also being studied for their antimicrobial properties, with some derivatives demonstrating activity against various bacterial strains . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

1-propylindazol-5-amine

InChI

InChI=1S/C10H13N3/c1-2-5-13-10-4-3-9(11)6-8(10)7-12-13/h3-4,6-7H,2,5,11H2,1H3

InChI Key

CLFUXOBKUHBHHN-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2)N)C=N1

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • Propylhydrazine is commonly used as the hydrazine source to introduce the propyl group at the N-1 position.
  • Commercially available ketones such as 1,4-dioxaspiro[4.5]decan-8-one serve as starting materials for cyclization steps.
  • The nitro-substituted indazole intermediates are reduced to corresponding amines before final functionalization.

Stepwise Synthesis Route

A representative synthetic route, adapted from recent literature, proceeds as follows:

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Acylation 1,4-dioxaspiro[4.5]decan-8-one + diethyloxalate, LDA, −78 °C 68 Formation of keto-ester intermediate
2 Cyclization Intermediate + propylhydrazine 82 Formation of tetrahydroindazole core with N-propyl substitution
3 Hydrolysis Ester hydrolysis to acid 84 Preparation for amide coupling
4 Amide Coupling Acid + dimethylamine or piperidine Variable Amide formation for further derivatization
5 Deprotection Acidic removal of ketal protecting group (3N HCl) - Prepares for reductive amination
6 Reductive Amination Ketone + amines under reductive conditions Variable Final functionalization to yield this compound derivatives

This method allows introduction of the propyl group at the N-1 position early in the synthesis, ensuring regioselectivity and high yields.

Alternative Synthetic Approaches

Nitration and Reduction Route

According to patent CN107805221A, nitration of alkyl-substituted aromatic precursors followed by reduction and diazotization can yield 1H-indazole derivatives with various substituents, including propyl groups. This involves:

  • Nitration of the alkyl-substituted precursor to introduce a nitro group.
  • Reduction of the nitro group to an amine.
  • Diazotization and cyclization in the presence of nitrites to form the indazole ring.

This route is advantageous for its short synthesis steps and scalability.

Suzuki Coupling and Palladium-Catalyzed Alkylation

A more complex synthetic method involves Suzuki coupling of bromo-nitrobenzene derivatives with alkylboronic acids, followed by reduction of the nitro group and further cyclization to indazole. This method allows for diverse alkyl substitutions, including propyl groups, on the indazole ring.

Experimental Conditions and Yields

Compound Reaction Conditions Yield (%) Reference
1,4-dioxaspiro[4.5]decan-8-one acylation LDA, −78 °C 68
Cyclization with propylhydrazine Room temperature, 82% yield 82
Ester hydrolysis to acid Standard hydrolysis conditions 84
Amide coupling (dimethylamine) Coupling agents, room temperature Variable
Ketal deprotection 3N HCl, reflux -
Reductive amination Various amines, reducing agents Variable
Nitration of alkyl precursors Standard nitration conditions High
Nitro group reduction Standard reduction (e.g., Fe/HCl) High
Diazotization and cyclization NaNO2, acidic medium High

Summary of Key Findings

  • The most efficient industrially applicable method involves nitration, reduction, and diazotization steps starting from alkyl-substituted precursors to yield 1H-indazole derivatives, including this compound.
  • The use of propylhydrazine in cyclization reactions with keto-esters provides a high-yielding route to tetrahydroindazole intermediates bearing the propyl group at N-1.
  • Palladium-catalyzed Suzuki coupling offers an alternative for introducing alkyl substituents but is more complex and less straightforward for large-scale production.
  • Purification typically involves extraction, crystallization, and column chromatography, with yields ranging from moderate to high depending on the step and conditions.

Chemical Structure and Nomenclature

Chemical Reactions Analysis

Types of Reactions: 1-Propyl-1H-indazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride.

    Substitution: The amine group at position 5 can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated compounds in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding nitroso or nitro derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

1-Propyl-1H-indazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Propyl-1H-indazol-5-amine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with 1-Propyl-1H-indazol-5-amine, differing primarily in substituents:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Hazards (Inferred or Reported)
This compound Propyl (1), NH₂ (5) C₁₀H₁₃N₃ 175.23 (calculated) Higher lipophilicity due to alkyl chain
1-Methyl-1H-pyrazol-5-amine Methyl (1), NH₂ (5) C₄H₇N₃ 97.12 Lower molecular weight; limited boiling/melting data
1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine Thiophen-2-ylmethyl (1), NH₂ (5) C₈H₉N₃S 179.24 Acute oral toxicity (Category 4), skin/eye irritation
1,3-Diphenyl-1H-indazol-5-amine Phenyl (1,3), NH₂ (5) C₁₉H₁₅N₃ 285.35 Aromatic substituents likely enhance rigidity and π-π interactions
3-(5-Pyrimidinyl)-1H-indazol-5-amine Pyrimidinyl (3), NH₂ (5) C₁₁H₉N₅ 211.22 Heteroaryl substitution may improve solubility in polar solvents

Substituent Effects on Properties

  • Lipophilicity and Solubility : The propyl group in this compound likely increases lipophilicity compared to methyl (1-Methyl-1H-pyrazol-5-amine) or heteroaryl (3-(5-Pyrimidinyl)-1H-indazol-5-amine) substituents . This may enhance membrane permeability but reduce aqueous solubility.
  • Toxicity Profile : While 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine exhibits acute oral toxicity (H302) and skin irritation (H315) , the propyl-substituted indazole derivative may show milder effects due to the absence of sulfur-containing groups, though empirical data is lacking.
  • Synthetic Accessibility : 1-Aryl-5-nitro-1H-indazoles are synthesized via optimized arylhydrazone cyclization . Analogous methods may apply to this compound, though alkyl substituents might require tailored reaction conditions to avoid side reactions.

Biological Activity

1-Propyl-1H-indazol-5-amine is a heterocyclic compound belonging to the indazole family, characterized by a propyl group at the nitrogen atom in position 1 and an amine group at position 5. This unique structure is associated with diverse biological activities, making it a valuable candidate for medicinal chemistry and various scientific applications.

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. Research indicates that indazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study on substituted aminoindazole derivatives revealed that certain compounds demonstrated potent anti-proliferative activity against human colon cancer cells (HCT116) with selectivity ratios indicating their effectiveness compared to normal cells .

Case Study: Inhibition of IDO1

In a specific study, compounds derived from indazole were designed as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), which is linked to cancer progression. One derivative showed a concentration-dependent suppression of IDO1 expression in HCT116 cells, highlighting its potential in cancer therapy .

The mechanism of action for this compound involves its interaction with molecular targets within cells. It acts as an enzyme inhibitor by binding to the active sites of enzymes, thereby obstructing their functions. Furthermore, it may interact with cellular receptors, influencing signal transduction pathways and cellular processes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of indazole derivatives. The presence of the propyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets. Studies have shown that modifications to the indazole scaffold can lead to significant changes in anticancer activity and selectivity against different cell lines .

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with related compounds:

CompoundBiological ActivityIC50 (µM)
1H-Indazole Broad range of activitiesVaries by derivative
2H-Indazole Distinct chemical propertiesVaries
1-Phenyl-1H-indazole Anticancer propertiesVaries
This compound Potential enzyme inhibitorSpecific to target

Synthesis and Evaluation

The synthesis of this compound can be achieved through various methods, including cyclization reactions involving azidobenzaldehydes and amines under reductive conditions. The efficacy of these synthetic routes impacts the yield and purity of the final product, which is critical for subsequent biological evaluations.

Cytotoxicity Studies

Cytotoxicity assays using human cancer cell lines (e.g., A549 for lung cancer, K562 for leukemia) have been pivotal in evaluating the anticancer potential of this compound. The MTT assay has been employed to determine IC50 values, providing insights into the compound's effectiveness against different types of cancer cells compared to established chemotherapeutics like 5-fluorouracil .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Investigating its effects on additional cancer types and elucidating its mechanism at the molecular level will enhance understanding and facilitate drug development efforts.

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